1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS and a molecular weight of 340.61 g/mol . This compound is characterized by the presence of chlorine, iodine, and a methylthio group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl derivative, which is then subjected to halogenation reactions to introduce the iodine and chlorine atoms.
Halogenation: The phenyl derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Chlorination: The chlorination step involves the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Methylthio Group Introduction: The methylthio group is introduced using a methylthiolating agent such as methylthiolate or dimethyl disulfide under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the carbonyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different nucleophiles replacing the chlorine or iodine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced carbonyl compounds.
Scientific Research Applications
1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. The presence of halogen atoms and the methylthio group can influence its reactivity and interaction with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: A structural isomer with the iodine and methylthio groups in different positions.
1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one: Similar structure with bromine instead of chlorine.
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one: Another isomer with the methylthio group in a different position.
Uniqueness
1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one is unique due to its specific arrangement of halogen and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of chlorine, iodine, and methylthio groups in this particular arrangement makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClIOS |
---|---|
Molecular Weight |
340.61 g/mol |
IUPAC Name |
1-chloro-1-(2-iodo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3 |
InChI Key |
HXPLKAPJUQABCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)I)Cl |
Origin of Product |
United States |
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